2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene
Description
Properties
Molecular Formula |
C10H13Cl2NS |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylbutan-1-amine |
InChI |
InChI=1S/C10H13Cl2NS/c1-2-8(6-13)14-10-5-7(11)3-4-9(10)12/h3-5,8H,2,6,13H2,1H3 |
InChI Key |
IHAUJYFNOFHEBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)SC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hypothetical Synthesis Approach
Given the structure of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene , a plausible synthesis route could involve the following steps:
Preparation of 1,4-Dichlorobenzene : This compound can be synthesized through the chlorination of benzene or chlorobenzene using a catalyst like aluminum chloride (AlCl₃) or zeolite L, as described in patents and literature.
Introduction of the Sulfanyl Group : The sulfanyl group could be introduced via a nucleophilic substitution reaction using a suitable sulfide source, such as sodium sulfide (Na₂S) or a thiol, in the presence of a catalyst.
Attachment of the Aminobutan-2-yl Group : This step might involve a nucleophilic substitution or a reductive amination reaction using an appropriate amine and reducing agent.
Detailed Steps
Step 1: Preparation of 1,4-Dichlorobenzene
- Method : Chlorination of benzene or chlorobenzene.
- Catalyst : Aluminum chloride (AlCl₃) or zeolite L.
- Conditions : Moderate temperature and atmospheric pressure.
Step 2: Introduction of the Sulfanyl Group
- Method : Nucleophilic substitution.
- Reagents : Sodium sulfide (Na₂S) or a thiol.
- Catalyst : Optional, depending on the specific conditions.
Step 3: Attachment of the Aminobutan-2-yl Group
- Method : Nucleophilic substitution or reductive amination.
- Reagents : Aminobutan-2-ol or an appropriate amine, reducing agent (e.g., sodium borohydride, NaBH₄).
- Conditions : Mild conditions, possibly in a solvent like ethanol or dichloromethane.
Analysis and Purification
After synthesis, the compound would need to be purified and analyzed to confirm its structure and purity. Common methods include:
- Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural analysis.
- High-Performance Liquid Chromatography (HPLC) for further purification if necessary.
Chemical Reactions Analysis
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichlorobenzene ring into a more saturated form.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene involves its interaction with specific molecular targets. The aminobutylsulfanyl group can form bonds with various biological molecules, potentially affecting their function. The dichlorobenzene ring may also play a role in stabilizing these interactions, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene with structurally related compounds:
Toxicity and Carcinogenicity
Dichlorobenzene Isomers
- 1,4-Dichlorobenzene: Classified as a Group B2 carcinogen (probable human carcinogen) by the EPA, with renal tumors observed in mice . Its cancer potency factor is under review .
- 1,3-Dichlorobenzene: Similar to 1,2-dichlorobenzene, with unclassifiable carcinogenicity .
Sulfur-Containing Analogues
- N-Substituted sulfanylacetamides : Compounds like 8q (IC₅₀ = 49.71 µM for α-glucosidase inhibition) demonstrate that sulfur-linked side chains enhance bioactivity. However, toxicity data for these analogs are sparse.
- 2-(2-Bromoethyl)-1,4-dichlorobenzene: No direct toxicity data, but brominated analogs generally exhibit higher environmental persistence .
Environmental and Regulatory Considerations
- 1,4-Dichlorobenzene: Regulated by the U.S. EPA in air and water due to its carcinogenicity . Indoor sources (e.g., toilet deodorants) contribute significantly to human exposure .
- Chlorobenzene derivatives : Blood biomonitoring data show detectable levels of 1,4-dichlorobenzene in the general population, correlating with ambient air concentrations .
However, its environmental fate remains unstudied.
Biological Activity
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene, also known as 2-(2,5-dichlorophenyl)sulfanylbutan-1-amine, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13Cl2NS
- Molecular Weight : 250.19 g/mol
- SMILES Notation : CCC(CN)SC1=C(C=CC(=C1)Cl)Cl
Biological Activity
The biological activity of this compound can be inferred from its structural similarities to other sulfonamide compounds and dichlorobenzene derivatives. These compounds are known for various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities.
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi by inhibiting essential metabolic pathways.
- Anticancer Properties : The compound may exert cytotoxic effects on cancer cells through the induction of apoptosis and inhibition of cell proliferation. Studies on related compounds indicate potential interaction with cellular signaling pathways involved in cancer progression.
- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can act as calcium channel blockers, which may influence vascular resistance and blood pressure regulation.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related compound and found that it inhibited the growth of HepG2 liver cancer cells with an IC50 value of 1.30 μM. This suggests that this compound may have similar effects due to its structural characteristics .
Case Study 2: Antimicrobial Efficacy
Research on benzene sulfonamide derivatives demonstrated their ability to inhibit bacterial growth effectively. The mechanism was attributed to the disruption of bacterial cell wall synthesis, which could be relevant for the biological activity of our compound .
Pharmacokinetic Profile
The pharmacokinetics of related compounds indicate that they may have favorable absorption characteristics but require further investigation to establish specific parameters for this compound.
| Parameter | Value |
|---|---|
| Caco-2 Permeability | -5.473 (Low) |
| MDCK Permeability | 0.0003 (Higher) |
| Human Intestinal Absorption (HIA) | 0.032 (Low) |
Q & A
Q. How can researchers optimize the synthesis of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using polar aprotic solvents like DMF or DMSO may enhance nucleophilic substitution between the thiol and dichlorobenzene moieties. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization can improve purity. Monitoring reaction progress with TLC or HPLC (as in ’s assay protocol) ensures intermediate stability . Adjusting stoichiometric ratios of reactants and protecting the amine group (e.g., with Boc) may mitigate side reactions .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the sulfanyl-amine linkage and aromatic substitution pattern.
- HPLC : Use a C18 column with a mobile phase similar to ’s buffer system (methanol/sodium acetate-sodium 1-octanesulfonate, pH 4.6) to assess purity .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Verify C, H, N, S, and Cl content to confirm stoichiometry.
- IR Spectroscopy : Identify functional groups (e.g., -NH, C-S, C-Cl stretches) .
Advanced Research Questions
Q. How can conflicting data regarding this compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct systematic stability studies using controlled buffers (pH 1–13) and monitor degradation via HPLC or LC-MS. For example, ’s pH 4.6 buffer could serve as a baseline. Track decomposition products (e.g., hydrolysis of the sulfanyl group or dechlorination) and apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Abiotic Transformations : Hydrolysis (aqueous solutions at 25–50°C), photolysis (UV-Vis exposure), and soil sorption (batch equilibrium tests).
- Biotic Degradation : Use microbial cultures from contaminated sites to assess biodegradation pathways.
- Environmental Distribution : Model partitioning coefficients (log , ) to predict mobility in water, soil, and biota .
Q. How can researchers investigate the regioselectivity of substitution reactions involving this compound?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to compare activation energies for substitution at the 1- vs. 4-chloro positions.
- Kinetic Isotope Effects (KIE) : Label specific positions (e.g., S in the sulfanyl group) to track bond-breaking steps.
- Competitive Reactions : React the compound with nucleophiles (e.g., thiols, amines) under controlled conditions and analyze product ratios via GC-MS .
Q. What strategies are recommended for resolving contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Use standardized in vitro assays (e.g., enzyme inhibition, cell viability) across multiple cell lines.
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from downstream products.
- Orthogonal Assays : Validate findings with CRISPR knockouts or siRNA silencing of putative targets .
Data Analysis and Interpretation
Q. How should researchers analyze discrepancies in solubility measurements across studies?
- Methodological Answer :
- Standardized Protocols : Use OECD 105 guidelines for shake-flask solubility tests in buffers (e.g., ’s pH 4.6 system).
- Temperature Control : Ensure measurements at 25°C ± 0.5°C to minimize variability.
- Co-solvent Methods : For poorly aqueous-soluble compounds, apply the Higuchi-Connors method with incremental DMSO or ethanol .
Q. What advanced techniques can elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins (e.g., enzymes, receptors).
- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes.
- Molecular Dynamics Simulations : Model interactions over time to identify key residues and binding energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
